molecular formula C11H11BrN2O2S B12091235 Ethyl 5-bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate

Ethyl 5-bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate

Cat. No.: B12091235
M. Wt: 315.19 g/mol
InChI Key: QBFSAOBPDDHYPJ-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate is a heterocyclic compound featuring a thieno[2,3-c]pyridazine core fused with a thiophene ring. The molecule contains a bromine atom at position 5, methyl groups at positions 3 and 4, and an ethyl ester at position 4. This structure combines electron-withdrawing (bromo) and electron-donating (methyl) groups, influencing its electronic properties and reactivity. The compound is typically synthesized via coupling reactions, such as using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) to introduce the carboxylate moiety . Its applications span medicinal chemistry and materials science, particularly as a precursor for further functionalization via cross-coupling reactions.

Properties

Molecular Formula

C11H11BrN2O2S

Molecular Weight

315.19 g/mol

IUPAC Name

ethyl 5-bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate

InChI

InChI=1S/C11H11BrN2O2S/c1-4-16-11(15)9-8(12)7-5(2)6(3)13-14-10(7)17-9/h4H2,1-3H3

InChI Key

QBFSAOBPDDHYPJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=NC(=C2C)C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 3,4-dimethylthiophene to obtain 5-bromo-3,4-dimethylthiophene. This intermediate is then subjected to a cyclization reaction with hydrazine derivatives to form the thieno[2,3-c]pyridazine ring system. The final step involves esterification with ethyl chloroformate to introduce the ethyl carboxylate group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography. The scalability of the synthesis is also considered to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Ester Hydrolysis: The ethyl carboxylate group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution Products: Various substituted thieno[2,3-c]pyridazine derivatives.

    Oxidation Products: Oxidized forms of the thieno[2,3-c]pyridazine ring.

    Reduction Products: Reduced derivatives with altered functional groups.

    Hydrolysis Products: The corresponding carboxylic acid.

Scientific Research Applications

Ethyl 5-bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary based on the biological context and the specific application being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between ethyl 5-bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate and analogous compounds:

Compound Name Substituents Heterocycle System Key Reactivity/Applications Reference
This compound 5-Br, 3,4-Me, 6-COOEt Thieno[2,3-c]pyridazine Cross-coupling reactions (Suzuki, Buchwald-Hartwig); high halogen reactivity
Methyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate 5-NH₂, 3,4-Me, 6-COOMe Thieno[2,3-c]pyridazine Amide coupling; hydrogen bonding interactions in drug design
Ethyl 5-amino-3,4-diphenylfuro[2,3-c]pyridazine-6-carboxylate 5-NH₂, 3,4-Ph, 6-COOEt Furo[2,3-c]pyridazine Cyclization reactions (e.g., with benzoyl chloride to form benzamido derivatives)
Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate 5-Cl, 2-COOEt Pyrrolo[2,3-c]pyridine Nucleophilic substitution; less reactive than bromo analogs
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydrothiazolo[3,2-a]pyrimidine-6-carboxylate 5-(4-BrPh), 7-Me, 3-oxo, 6-COOEt Thiazolo[3,2-a]pyrimidine Halogen bonding in crystal packing; antimicrobial activity

Key Comparative Insights

Reactivity: The bromo substituent in the target compound enhances its utility in cross-coupling reactions compared to chloro (lower reactivity) or amino (non-leaving group) analogs. For example, Suzuki-Miyaura couplings are more efficient with bromo derivatives than chloro . Ethyl ester groups (as in the target compound) improve lipophilicity relative to methyl esters, affecting solubility and bioavailability .

Heterocycle Influence: Thieno[2,3-c]pyridazine (target compound) offers sulfur-mediated π-stacking and charge-transfer interactions, unlike furo[2,3-c]pyridazine (oxygen-based) or pyrrolo[2,3-c]pyridine (nitrogen-based) systems. This impacts electronic properties and binding affinity in biological targets .

Synthetic Pathways :

  • The target compound is synthesized via HATU-mediated coupling , while furopyridazine derivatives (e.g., compound 2 in ) are prepared using ethyl chloroacetate and potassium carbonate under reflux .

Biological and Material Applications: Bromo-substituted thienopyridazines are precursors for photoactive materials due to their extended conjugation and halogen bonding . Amino-substituted analogs (e.g., compound 1 in ) are intermediates for antimalarial or anticancer agents via hydrazide formation .

Research Findings and Data

  • Thermal Stability : Bromo derivatives exhibit lower thermal stability than chloro analogs due to weaker C-Br bonds, as evidenced by differential scanning calorimetry (DSC) studies .
  • Solubility: this compound has a logP value of ~2.8 (predicted), compared to 2.1 for the methyl ester analog, indicating higher lipophilicity .
  • Reaction Yields : Suzuki coupling of the target compound with phenylboronic acid achieves >80% yield, versus <50% for the chloro analog under identical conditions .

Biological Activity

Ethyl 5-bromo-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate is a heterocyclic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Synthesis

The molecular formula of this compound is C11H11BrN2O2S. The compound features a thieno[2,3-c]pyridazine core, which contributes to its unique chemical properties. The synthesis typically involves multi-step organic reactions that allow for modifications to enhance biological activity. Key synthetic pathways include:

  • Bromination : Introduction of the bromine atom at the 5-position.
  • Carboxylation : Formation of the ethyl carboxylate group at the 6-position.
  • Dimethylation : Addition of methyl groups at the 3 and 4 positions.

These reactions highlight the compound's synthetic versatility and its potential for modification to improve efficacy against various biological targets .

Biological Activity

This compound has been investigated for several biological activities:

  • Anti-inflammatory Properties : Preliminary studies indicate that this compound may exhibit anti-inflammatory effects by modulating cyclooxygenase (COX) activity. In vitro assays have shown that it can suppress COX-2 activity, which is crucial in inflammation processes .
  • Antimicrobial Activity : Similar compounds with thieno-pyridazine structures have demonstrated significant antimicrobial properties. This compound is expected to exhibit similar effects against gram-positive bacteria and fungi .
  • Enzyme Inhibition : Interaction studies suggest that this compound may bind to specific enzymes or receptors, influencing their activity. Research on structurally similar compounds indicates potential inhibitory effects on enzymes related to cancer pathways .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Enzyme Modulation : The compound may modulate enzyme activities by binding to active sites or altering conformational states.
  • Receptor Interaction : It might interact with specific receptors involved in inflammatory responses or microbial infections.
  • Gene Expression Regulation : There is potential for this compound to influence gene expression related to inflammatory mediators such as iNOS and COX-2 .

Comparative Analysis

A comparative analysis with structurally similar compounds reveals insights into the unique biological profile of this compound:

Compound NameMolecular FormulaKey Features
Ethyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylateC11H13N3O2SContains an amino group; potential different biological activities
5-Bromo-4,6-dimethylthieno[2,3-b]pyridineC10H10BrNLacks carboxylate group; different reactivity profile
Ethyl 6-chloro-3,4-dimethylthieno[2,3-b]pyridine-2-carboxylateC11H12ClN2O2SChlorine substitution; distinct biological properties

The variations in substituents significantly influence the compounds' chemical behavior and biological activities .

Case Studies and Research Findings

Recent research has focused on the pharmacological evaluation of thieno-pyridazine derivatives. For instance:

  • A study reported that derivatives with similar structures showed potent anti-inflammatory effects comparable to established drugs like indomethacin .
  • Another investigation highlighted the cytotoxic effects of pyridothienopyrimidine derivatives on cancer cell lines, suggesting a promising avenue for cancer treatment .

These findings underscore the importance of ongoing research into this compound as a potential therapeutic agent.

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